molecular formula C18H22S B8456049 Di(2-isopropylphenyl) sulfide CAS No. 474318-29-1

Di(2-isopropylphenyl) sulfide

Cat. No. B8456049
CAS RN: 474318-29-1
M. Wt: 270.4 g/mol
InChI Key: JZZPVHZAXCYEJX-UHFFFAOYSA-N
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Description

Di(2-isopropylphenyl) sulfide is a useful research compound. Its molecular formula is C18H22S and its molecular weight is 270.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Di(2-isopropylphenyl) sulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Di(2-isopropylphenyl) sulfide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

474318-29-1

Product Name

Di(2-isopropylphenyl) sulfide

Molecular Formula

C18H22S

Molecular Weight

270.4 g/mol

IUPAC Name

1-propan-2-yl-2-(2-propan-2-ylphenyl)sulfanylbenzene

InChI

InChI=1S/C18H22S/c1-13(2)15-9-5-7-11-17(15)19-18-12-8-6-10-16(18)14(3)4/h5-14H,1-4H3

InChI Key

JZZPVHZAXCYEJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1SC2=CC=CC=C2C(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cu(I) iodide (38 mg, 0.2 mmol) and potassium carbonate (276 mg, 2.0 mmol) were charged into a screw-capped test tube with Teflon-lined septum. The tube was evacuated and backfilled with argon (3 cycles). tert-Amyl alcohol (2-methyl-2-butanol) (1.0 mL, bench grade solvent without degassing and pre-drying), ethylene glycol (111 μL, 2.0 mmol, bench grade solvent), 2-isopropyliodobenzene (246 mg, 1.0 mmol) and 2-isopropylbenzenethiol (90% purity, 202 μL, 1.2 mmol) were added by syringes at room temperature. The tube was heated to 100° C. and stirred for 24 hours. The reaction mixture was then allowed to reach room temperature. Ethyl acetate (approx. 5 mL) and dodecane (227 μL, GC standard) were added. The aliquot was analyzed GC. The reaction mixture was then filtered and concentrated. The crude product was purified by column chromatography on silica gel using hexane as eluent to afford colorless oil as the titled product (245 mg, 91% yield). Rf=0.5 (hexane). 1H NMR (CDCl3, 300 MHz) δ 7.30 (d, 2 H, J=7.2 Hz), 7.18-7.24 (m, 2 H), 7.03-7.05 (m, 4 H), 3.50 (hept, 2 H, J=6.9 Hz), 1.25 (s, 3 H), 1.23 (s, 3 H). 13C NMR (CDCl3, 75 MHz) δ 149.2, 134.2, 132.1, 127.6, 126.7, 125.9, 30.9, 23.8. IR (neat, cm−1) 3058, 2962, 2929, 2867. MS (EI) m/z (relative intensity) 270 (100), 211 (90). HRMS (EI), Cald. for C18H22S 270.1442. Found 270.1445.
[Compound]
Name
Cu(I) iodide
Quantity
38 mg
Type
reactant
Reaction Step One
Quantity
276 mg
Type
reactant
Reaction Step One
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
111 μL
Type
reactant
Reaction Step Two
Quantity
246 mg
Type
reactant
Reaction Step Two
Quantity
202 μL
Type
reactant
Reaction Step Two
Quantity
227 μL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
91%

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